3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacology. It features a unique oxadiazole ring structure that contributes to its biological activity. This compound is primarily studied for its potential applications in drug development and as a biochemical tool.
This compound can be synthesized in the laboratory and is typically obtained through specific chemical reactions involving oxadiazole derivatives. Its synthesis and characterization are documented in various scientific literature.
3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride generally involves the reaction of hydrazine derivatives with carbonyl compounds. Common methods include:
The synthesis typically requires controlled temperature and pH conditions to ensure optimal yields. Reaction times can vary depending on the specific reagents used and their concentrations.
The molecular structure of 3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride can be represented as follows:
The oxadiazole ring is characterized by the presence of nitrogen atoms in the 1 and 2 positions relative to the carbonyl group. The aminoethyl side chain enhances its solubility and biological activity.
3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate the transformation and achieve desired products efficiently.
The mechanism of action for 3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with oxadiazole moieties often exhibit significant biological activities due to their ability to mimic natural substrates or inhibitors.
3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride has several applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields.
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring two nitrogen atoms and one oxygen atom—was first synthesized in 1884 by Tiemann and Krüger. Initially termed "furo[ab1]diazoles," these compounds remained largely unexplored until the mid-20th century when their unique bioisosteric properties and metabolic stability attracted medicinal chemists [1] [8]. Unlike metabolically labile esters and amides, 1,2,4-oxadiazoles resist hydrolysis while mimicking their electronic profiles and hydrogen-bonding geometries. This property enables their application as ester/amide bioisosteres in prodrug design and targeted therapeutics [1] [6].
Notably, 1,2,4-oxadiazoles occur in natural products like Phidianidines A & B (isolated from the sea slug Phidiana militaris in 2011), which exhibit cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and agonism toward PTP1B and CXCR4 receptors [1]. Quisqualic acid, another naturally occurring 1,2,4-oxadiazole, acts as a potent agonist of metabotropic glutamate receptors (mGluR II/IV), highlighting the scaffold’s neurological relevance [1].
Table 1: Clinically Approved Drugs Containing 1,2,4-Oxadiazole Scaffolds
Drug Name | Therapeutic Application | Key Structural Features | Approval Period |
---|---|---|---|
Oxolamine | Anti-tussive | 3,5-Diaryl substitution | 1960s |
Ataluren | Duchenne Muscular Dystrophy | 3-(4-Nitrobenzyl)-5-isoxazole linkage | 2014 (EU) |
Pleconaril | Antiviral (Picornavirus) | 3-(3-Methylisoxazolyl) substitution | 2000s (Investigational) |
Fasiplon | Anxiolytic | 3-(Pyrimidinyl)-5-ethyl substitution | 1990s (Japan) |
Commercial drugs leveraging this scaffold include Oxolamine (cough suppressant, 1960s), Ataluren (nonsense mutation readthrough agent), and Pleconaril (antiviral). These agents exploit the heterocycle’s capacity to engage biological targets like ion channels, kinases, and viral capsid proteins through dipolar interactions and π-stacking [1] [8]. Mechanistically, 1,2,4-oxadiazoles demonstrate exceptional thermal stability (resonance energy ≈ 167.4 kJ/mol) and chemical robustness, enabling synthetic diversification at C3 and C5 positions for structure-activity relationship (SAR) optimization [6] [8].
The 2-aminoethyl moiety (–CH₂CH₂NH₂) introduces critical pharmacophoric enhancements to the 1,2,4-oxadiazole core. This substituent provides:
In the case of 3-(2-aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride, the partially reduced oxadiazol-5-one ring exhibits enhanced polarity compared to aromatic congeners, potentially improving aqueous solubility. The hydrochloride salt further optimizes pharmacokinetic properties by increasing crystallinity and dissolution rates [3].
Anticancer applications highlight this strategy’s utility. Hybrids linking 5-fluorouracil (5-FU) to 1,2,4-oxadiazoles via aminoethyl bridges demonstrated superior cytotoxicity against breast (MCF-7, MDA-MB-231) and lung (A549) cancer cell lines versus 5-FU alone. Derivatives induced apoptosis via thymidylate synthase inhibition, with IC₅₀ values reaching 1.8 µM (vs. 5-FU’s 12.4 µM in MCF-7) [7]. Molecular docking confirmed strengthened binding interactions attributable to the protonated amine’s affinity for phosphate groups in nucleotide-binding pockets [7] [9].
Table 2: Synthetic Pathways to Aminoethyl-Substituted 1,2,4-Oxadiazoles
Method | Key Reagents/Conditions | Advantages | Yield Range |
---|---|---|---|
Amidoxime Cyclization | Carboxylic acid + EDC, NaOAc, ethanol reflux | Broad substrate scope | 50–95% |
Acylhydrazide-Isocyanate Coupling | T3P reagent, room temperature | Low epimerization, aqueous workup | 87–97% |
Nitrile Oxide Cycloaddition | Hydroxylamine, chloramine-T, acetonitrile | Stereoselectivity | 60–85% |
Synthetic routes to such derivatives typically involve amidoxime cyclization or 1,3-dipolar cycloadditions. For example, amidoximes (from nitrile precursors) react with carboxylic acids/esters under coupling agents (EDC, T3P) to furnish 3,5-disubstituted oxadiazoles. The aminoethyl side chain is often introduced via 2-aminoacetonitrile or protected ethylenediamine precursors [8] [7].
The chemistry of partially reduced 1,2,4-oxadiazoles, including oxadiazol-5-ones, evolved alongside aromatic counterparts but with distinct synthetic challenges. Key milestones include:
Table 3: Historical Timeline of Key 1,2,4-Oxadiazole Derivatives
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Established core heterocyclic architecture |
1960 | Oxolamine enters clinical use | First therapeutic 1,2,4-oxadiazole derivative |
2011 | Isolation of Phidianidine A & B | Demonstrated natural occurrence & cytotoxic potential |
2014 | Ataluren approval (EU) | Validated scaffold for genetic disorder therapeutics |
2021 | 5-FU-oxadiazole hybrids as anticancer leads | Showcased aminoethyl linker’s role in bioenhancement |
The 2,5-dihydro-1,2,4-oxadiazol-5-one substructure confers altered electronic properties versus fully aromatic systems, including increased dipole moments and ring flexibility. These features may enhance binding to conformationality dynamic targets like protein allosteric sites [8]. Modern applications leverage these compounds as:
Compound Index
Table 4: Key Identifiers for 3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
Property | Value |
---|---|
IUPAC Name | 3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride |
CAS Registry Number | 1442432-29-2 |
Molecular Formula | C₄H₇N₃O₂·HCl |
Molecular Weight | 165.58 g/mol (free base: 129.12 g/mol) |
Supplier | EOS Med Chem (as per PMC entry) |
Therapeutic Category | Investigational medicinal intermediate |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9